molecular formula C9H13BO4 B2532213 3-[(Methoxymethoxy)methyl]phenylboronic acid CAS No. 2096342-14-0

3-[(Methoxymethoxy)methyl]phenylboronic acid

Cat. No.: B2532213
CAS No.: 2096342-14-0
M. Wt: 196.01
InChI Key: GRPFYESOWAUMKT-UHFFFAOYSA-N
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Description

“3-[(Methoxymethoxy)methyl]phenylboronic acid” is a boronic acid compound with the molecular formula C8H11BO4 . It is used in various chemical reactions and is a valuable building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group attached to a boronic acid group via a methoxymethoxy methyl bridge . The compound has a molecular weight of 181.982 Da .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. These include Suzuki-Miyaura coupling reactions, which are commonly used in organic synthesis .


Physical and Chemical Properties Analysis

“this compound” is a solid or liquid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 357.1±52.0 °C at 760 mmHg, and a flash point of 169.7±30.7 °C .

Scientific Research Applications

Supramolecular Assembly Design

3-[(Methoxymethoxy)methyl]phenylboronic acid and its derivatives are instrumental in the design and synthesis of supramolecular assemblies. For instance, Pedireddi & Seethalekshmi (2004) report the assembly of phenylboronic acids with heteroatoms through O–H⋯N hydrogen bonds (Pedireddi & Seethalekshmi, 2004).

Nanoparticle Formation for Drug Delivery

Phenylboronic acid derivatives, such as this compound, are utilized in creating nanoparticles for drug delivery. Cheng et al. (2012) explored the formation of stable nanoparticles with core-shell structures for nasal adsorption of insulin (Cheng et al., 2012).

Stimuli-Responsive Nanomaterials

Hasegawa, Nishida, & Vlies (2015) researched phenylboronic acid-containing nanomaterials for their stimuli-responsive characteristics, specifically in biomedical engineering (Hasegawa, Nishida, & Vlies, 2015).

Catalytic Applications

The role of phenylboronic acid derivatives in catalysis is highlighted by Ihara & Suginome (2009), who demonstrated its use in ruthenium-catalyzed aromatic C-H silylation (Ihara & Suginome, 2009).

Glucose-Sensitive Systems

Phenylboronic acid derivatives are crucial in developing glucose-sensitive systems, like insulin release micelles. Zhao et al. (2012) synthesized block copolymers that self-assemble into micelles, sensitive to glucose concentrations (Zhao et al., 2012).

Analytical Applications

Phenylboronic acid derivatives are also applied in analytical chemistry. Küsters et al. (2010) utilized phenylboronic acid in a micromethod for determining 3-MCPD in foodstuffs (Küsters et al., 2010).

Biological Activity Research

Obregón-Mendoza et al. (2018) examined phenylboronic acid derivatives for their biological activity, specifically their free-radical scavenging and antioxidant properties (Obregón-Mendoza et al., 2018).

Micellization and Dissociation in Block Copolymers

Jin et al. (2010) explored the role of phenylboronic acid in tuning the micellization of thermo-responsive block copolymers, highlighting its potential in biomedical applications (Jin et al., 2010).

Pharmaceutical and Chemical Engineering

Chu Liang-yin (2006) reviewed the applications of phenylboronic acid and its derivatives in pharmaceutical and chemical engineering, emphasizing their role in insulin delivery and tissue engineering (Chu Liang-yin, 2006).

Targeted Drug Delivery

Zhang et al. (2013) synthesized phenylboronic acid-functionalized micelles for targeted drug delivery to HepG2 cancer cells (Zhang et al., 2013).

Safety and Hazards

“3-[(Methoxymethoxy)methyl]phenylboronic acid” is classified as a hazardous substance. It is harmful if swallowed and can cause eye and skin irritation. It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Properties

IUPAC Name

[3-(methoxymethoxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-13-7-14-6-8-3-2-4-9(5-8)10(11)12/h2-5,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPFYESOWAUMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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